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Compound of Interest

Compound Name:
2,6-Dimethoxy-3-

(methylsulfanyl)pyridine

CAS No.: 1826110-21-7

Cat. No.: B6304623 Get Quote

Executive Summary
2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: [Target Molecule]) is a critical heterocyclic

intermediate used in the synthesis of agrochemicals (specifically pyrimidinyl carboxy

herbicides) and pharmaceutical candidates targeting kinase pathways.[1]

While various academic routes exist, many suffer from poor regioselectivity, cryogenic

requirements (–78°C), or the use of expensive palladium catalysts. This Application Note

details a robust, non-cryogenic, three-step scalable process starting from the commodity

chemical 2,6-dichloropyridine.

Key Process Advantages:
Cost Efficiency: Utilizes inexpensive 2,6-dichloropyridine and sodium methoxide.

Scalability: Avoids n-BuLi and cryogenic temperatures by utilizing Grignard exchange

technology (Turbo Grignard).

Regiocontrol: 100% regioselectivity for the C3-position via electrophilic halogenation followed

by metal-halogen exchange.
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Synthetic Strategy & Pathway
The manufacturing route is designed around the principle of Late-Stage Functionalization. We

first establish the electron-rich dimethoxy core, use the activating directing effects to install a

bromine handle, and finally convert that handle to the thiomethyl group.[1]

Reaction Pathway Diagram[1][2][3]
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Figure 1: Synthetic workflow for the production of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine
showing the three-stage transformation.

Detailed Experimental Protocols
Stage 1: Synthesis of 2,6-Dimethoxypyridine
Mechanism: Double Nucleophilic Aromatic Substitution (

).[1] Rationale: 2,6-Dichloropyridine is electron-deficient at the C2/C6 positions.[1][2] Methoxide
is a hard nucleophile that readily displaces both chlorides.

Materials
Reagent Equiv. Role

2,6-Dichloropyridine 1.0 Starting Material

Sodium Methoxide (30% in

MeOH)
2.5 Nucleophile

Methanol (Anhydrous) 5.0 vol Solvent

Protocol
Charge: Load a glass-lined reactor with 2,6-dichloropyridine and anhydrous Methanol.
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Addition: Add Sodium Methoxide solution dropwise over 1 hour, maintaining temperature

to control exotherm.

Reaction: Heat the mixture to reflux (

) and stir for 12–16 hours.

IPC (In-Process Control):[1] Monitor by HPLC until mono-substituted impurity is

.

Workup: Cool to

. Quench with water (10 vol).

Isolation: The product may precipitate.[3][4][5][6] If oil forms, extract with Toluene.

Purification: Vacuum distillation or crystallization from Hexane/EtOAc.

Yield Target: 90–95%.

Stage 2: Regioselective Bromination
Mechanism: Electrophilic Aromatic Substitution (

).[1] Rationale: The two methoxy groups strongly activate the pyridine ring. The C3 position is
ortho to one methoxy and para to the other, making it highly nucleophilic.[1] N-
Bromosuccinimide (NBS) provides a controlled source of bromonium ions.

Materials
Reagent Equiv. Role

2,6-Dimethoxypyridine 1.0 Substrate

N-Bromosuccinimide (NBS) 1.05 Brominating Agent

Acetonitrile (MeCN) 8.0 vol Solvent

Protocol
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Dissolution: Dissolve 2,6-dimethoxypyridine in MeCN at

.

Cooling: Cool the solution to

.

Addition: Add NBS portion-wise over 2 hours. Critical: Protect from light to prevent radical

side reactions.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

IPC:[1][7] Check for disappearance of starting material.

Quench: Add 10% aqueous

(Sodium Thiosulfate) to destroy excess bromine species.

Extraction: Remove MeCN under vacuum; extract residue with Ethyl Acetate.

Yield Target: 85–90% (Solid).

Stage 3: Magnesiation and Thiolation (The Critical Step)
Mechanism: Halogen-Magnesium Exchange followed by Electrophilic Trapping. Rationale:

Direct S_NAr to install the thiomethyl group at C3 is impossible due to the electron-rich nature

of the ring. We use Turbo Grignard (iPrMgCl·LiCl).[1] The LiCl breaks oligomeric aggregates,

increasing the kinetic basicity of the Grignard, allowing the Br/Mg exchange to occur at

rather than the dangerous

required for n-BuLi.[1]

Materials
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Reagent Equiv. Role

3-Bromo-2,6-

dimethoxypyridine
1.0 Substrate

iPrMgCl[1]·LiCl (1.3M in THF) 1.1 Exchange Reagent

Dimethyl Disulfide (MeSSMe) 1.2 Electrophile

THF (Anhydrous) 10 vol Solvent

Protocol
Setup: Ensure reactor is inerted (

or Ar atmosphere). Moisture content must be

ppm.

Exchange: Dissolve substrate in THF and cool to

.

Grignard Addition: Add iPrMgCl·LiCl solution slowly, maintaining internal temp

.

Aging: Stir at

for 1 hour.

IPC:[7] Quench a small aliquot with

. NMR should show

deuteration at C3, indicating complete formation of the Grignard species.[1]

Electrophile Addition: Add Dimethyl Disulfide (MeSSMe) dropwise. Caution: Exothermic.

Completion: Allow to warm to RT and stir for 2 hours.

Workup: Quench with saturated
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. Extract with MTBE (Methyl tert-butyl ether).

Odor Control: Treat aqueous waste with dilute bleach (NaOCl) to oxidize residual foul-

smelling sulfides.

Yield Target: 80–85%.

Process Safety & Troubleshooting
Hazard Analysis Table

Hazard Class Source Mitigation Strategy

Exotherm
NaOMe Addition; Grignard

Formation

Strict temperature monitoring;

controlled addition rates.[1]

Toxicity/Odor Dimethyl Disulfide (MeSSMe)

Use closed systems; scrubbers

with bleach/caustic; personal

H2S monitors.

Runaway Grignard Initiation

Use pre-complexed Turbo

Grignard (iPrMgCl·LiCl) to

ensure predictable initiation

kinetics.

Troubleshooting Guide
Problem: Low conversion in Step 3 (Grignard exchange).

Root Cause:[1][7][3][8][9] Moisture in THF or old Grignard reagent.

Solution: Titrate Grignard reagent before use; dry THF over molecular sieves.

Problem: Formation of homocoupled dimer in Step 2.

Root Cause:[1][7][3][8][9] Temperature too high during NBS addition.

Solution: Keep T < 5°C during addition.

Analytical Specifications
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To ensure the product meets pharmaceutical/agrochemical grade standards, the following

specifications are recommended for the final release.

Appearance: White to off-white crystalline solid or pale yellow oil (depending on

purity/polymorph).[1]

Purity (HPLC):

(Area %).[1]

Identity (NMR):

NMR (

, 400 MHz):

7.50 (d, 1H, Ar-H), 6.30 (d, 1H, Ar-H), 4.00 (s, 3H, OMe), 3.95 (s, 3H, OMe), 2.35 (s, 3H,
SMe).[1] (Shifts are approximate).

Moisture (KF):

.
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Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a

comprehensive risk assessment before scaling up chemical reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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